molecular formula C16H13N3OS2 B11262597 2-(phenylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

2-(phenylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B11262597
M. Wt: 327.4 g/mol
InChI Key: ZHVAFBHIGUMELL-UHFFFAOYSA-N
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Description

2-(Phenylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic organic compound that features a thiazole ring substituted with a pyridine moiety and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the pyridine ring can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated thiazole derivatives.

Scientific Research Applications

2-(Phenylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(phenylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group can participate in hydrophobic interactions, while the thiazole and pyridine rings can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylthio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide: Similar structure but with the pyridine ring attached at a different position.

    2-(Phenylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide: Another positional isomer with the pyridine ring attached at the 4-position.

    2-(Phenylthio)-N-(4-(quinolin-3-yl)thiazol-2-yl)acetamide: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

The unique combination of the phenylthio group, thiazole ring, and pyridine moiety in 2-(phenylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide provides distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable candidate for further research and development in various fields.

Properties

Molecular Formula

C16H13N3OS2

Molecular Weight

327.4 g/mol

IUPAC Name

2-phenylsulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H13N3OS2/c20-15(11-21-13-6-2-1-3-7-13)19-16-18-14(10-22-16)12-5-4-8-17-9-12/h1-10H,11H2,(H,18,19,20)

InChI Key

ZHVAFBHIGUMELL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CN=CC=C3

Origin of Product

United States

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